molecular formula C2H4INO B048618 Iodoacetamide CAS No. 144-48-9

Iodoacetamide

Cat. No.: B048618
CAS No.: 144-48-9
M. Wt: 184.96 g/mol
InChI Key: PGLTVOMIXTUURA-UHFFFAOYSA-N
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Description

Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂ . It is an alkylating agent primarily used in biochemical research for peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine, thereby preventing the formation of disulfide bonds .

Mechanism of Action

Target of Action

Iodoacetamide (IAA) is an organic compound that primarily targets cysteine residues in proteins . It is commonly used to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . IAA is also used in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residues at the DUB active site .

Mode of Action

IAA acts as an alkylating agent . It irreversibly inhibits all cysteine peptidases through the alkylation of the catalytic cysteine residue . Compared to its acid derivative, iodoacetate, IAA reacts substantially faster . This increased activity of IAA is due to a favorable interaction between the positive imidazolium ion of the catalytic histidine and the negatively charged carboxyl-group of the iodoacetate .

Biochemical Pathways

IAA’s action on cysteine residues can have wide-ranging effects on various biochemical pathways. For instance, it has been used to inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Moreover, the alkylation of cysteine residues can impact the glutathione (GSH) metabolism of cells .

Result of Action

The primary result of IAA’s action is the inhibition of protein function through the alkylation of cysteine residues . This can prevent the formation of disulfide bonds, crucial for protein structure and function . In addition, IAA’s ability to inhibit GAPDH can lead to a decrease in cellular lactate production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized through the iodination of acetamide. The process involves the reaction of acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stabilized with a small percentage of water to prevent decomposition .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s rapid reaction with cysteine residues and its ability to prevent disulfide bond formation make it a valuable tool in biochemical research. Its unique reactivity profile, compared to other alkylating agents like iodoacetate and chloroacetamide, highlights its importance in various scientific applications .

Properties

IUPAC Name

2-iodoacetamide
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InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGLTVOMIXTUURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4INO
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DSSTOX Substance ID

DTXSID9020742
Record name Iodoacetamide
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Molecular Weight

184.96 g/mol
Source PubChem
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Iodoacetamide
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Vapor Pressure

0.00506 [mmHg]
Record name 2-Iodoacetamide
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CAS No.

144-48-9
Record name Iodoacetamide
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Record name Acetamide, 2-iodo-
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Record name Iodoacetamide
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Record name IODOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of iodoacetamide in biological systems?

A1: this compound primarily targets cysteine residues in proteins. It reacts with the sulfhydryl (-SH) group of cysteine, forming a stable thioether bond. [, , , , ]

Q2: How does this compound affect protein function?

A2: By covalently modifying cysteine residues, this compound can disrupt protein structure and function. This is because cysteine thiols often play crucial roles in enzyme active sites, protein folding, and protein-protein interactions. [, , , , ]

Q3: Can you provide specific examples of enzymes inactivated by this compound?

A3: this compound has been shown to inactivate various enzymes, including:

  • Chloramphenicol acetyltransferase: this compound modifies a specific cysteine residue (S1) near the chloramphenicol-binding site, leading to enzyme inactivation. []
  • Fatty acid synthase: Modification of a cysteine-SH condensing site and/or a pantetheine-SH site per dimer by this compound inhibits condensing activity and fatty acid synthesis. []
  • Dopa decarboxylase: this compound inactivates pig kidney dopa decarboxylase by modifying a cysteine residue, likely leading to steric hindrance at or near the active site. []
  • Photosynthetic enzymes: this compound inhibits photosynthesis at low concentrations by targeting phosphoribulokinase, a thiol-containing enzyme specific to the photosynthetic carbon cycle. []
  • Creatine Kinase: this compound inhibits creatine kinase activity, specifically targeting the transition state of the reaction. []

Q4: How does the presence of substrates or cofactors influence this compound's inhibitory effects?

A4: The presence of substrates or cofactors can either protect or enhance this compound's inhibitory effects, depending on the specific enzyme and its mechanism. For example:

  • In chloramphenicol acetyltransferase, chloramphenicol protects against this compound inactivation, while acetyl-CoA does not. []
  • In fatty acid synthase, acetyl-CoA binding partially protects against this compound modification. []
  • In UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), the presence of both substrates (UDP-NAG and PEP) significantly reduces alkylation by this compound, while the presence of only one substrate does not. []

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